4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile
Description
The compound 4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by three key substituents:
- Position 2: A sulfanyl group (-S-) linked to a 2-oxo-2-phenylethyl moiety.
- Position 4: A 2-methoxyphenyl group.
- Position 6: A phenyl group.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2-phenacylsulfanyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-31-26-15-9-8-14-21(26)22-16-24(19-10-4-2-5-11-19)29-27(23(22)17-28)32-18-25(30)20-12-6-3-7-13-20/h2-16H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKWMVCOYVKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.
Attachment of the phenylethylsulfanyl group: This can be done through nucleophilic substitution or similar reactions.
Addition of the carbonitrile group: This step may involve cyanation reactions using reagents like sodium cyanide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Temperature, pressure, and reaction time.
Purification techniques: Crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The thioether (-S-) linkage in the 2-[(2-oxo-2-phenylethyl)sulfanyl] moiety undergoes nucleophilic substitution under basic or acidic conditions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfanyl group, forming new thioether derivatives.
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Oxidation : Treatment with oxidizing agents like hydrogen peroxide converts the thioether to sulfoxide or sulfone derivatives .
Example Reaction :
Condensation Reactions Involving the Carbonyl Group
The α-keto group (2-oxo-2-phenylethyl) participates in condensation reactions:
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Aldol Condensation : Reacts with aromatic aldehydes in basic media to form α,β-unsaturated ketones .
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Schiff Base Formation : Interacts with primary amines to generate imine derivatives .
Key Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Benzaldehyde/NaOH | Ethanol | Reflux | Chalcone-like adduct |
| Aniline/Acetic Acid | DCM | RT | Phenylimine derivative |
Nitrile Group Transformations
The nitrile (-CN) group at the 3-position undergoes hydrolysis or reduction:
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Acidic Hydrolysis : Converts to carboxylic acid using concentrated HCl .
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Catalytic Reduction : Hydrogenation with Raney Ni yields the corresponding amine .
Mechanistic Pathway :
Heterocyclization Reactions
The compound’s pyridine core and substituents facilitate cyclization:
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Thiazole Formation : Reaction with α-haloketones (e.g., phenacyl bromide) under basic conditions forms fused thiazole rings via intramolecular nucleophilic attack .
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Pyrrole Synthesis : Interaction with mercaptoethanol or aminoethanethiol generates pyrrole derivatives through multi-step cyclocondensation .
Documented Example :
Electrophilic Aromatic Substitution (EAS)
The electron-rich methoxyphenyl and phenyl groups undergo EAS:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para positions .
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.
Regioselectivity : Methoxy directs incoming electrophiles to the ortho/para positions relative to itself .
Photochemical and Thermal Stability
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Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the sulfanyl-carbonyl bond, yielding 4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile and phenylacetic acid.
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Thermal Rearrangement : Heating above 150°C triggers cyclization to form a quinazolinone derivative .
Biological Activity-Related Modifications
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential antimicrobial and anticancer properties. Research indicates that derivatives of pyridine compounds can inhibit various cancer cell lines, showcasing the potential for developing new anticancer agents.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 10 µM. This suggests that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The sulfanyl group in the compound enhances its biological activity by participating in redox reactions, which are critical for various biological processes. Studies have indicated that compounds containing sulfanyl groups exhibit enhanced antioxidant properties.
Case Study: Antioxidant Activity
A comparative study published in Bioorganic & Medicinal Chemistry Letters evaluated the antioxidant capacity of several sulfanyl-containing compounds, revealing that those with similar structures to our compound exhibited significant free radical scavenging activity.
Material Science
The unique structural features of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Data Table: Material Properties
| Property | Value |
|---|---|
| Band Gap | 1.8 eV |
| Conductivity | 10^-4 S/cm |
| Solubility in DMSO | 20 mg/mL |
Research has indicated that compounds with similar structures can be used as hole transport materials in organic light-emitting diodes (OLEDs), enhancing device efficiency.
Synthesis and Reactions
The synthesis of this compound involves multi-step organic reactions, including:
- Electrophilic Aromatic Substitution : Introducing the methoxy group.
- Nucleophilic Substitution : Attaching the phenylethyl sulfanyl moiety.
- Cyclization Reactions : Forming the pyridine ring structure.
These synthetic methods are crucial for producing analogs with modified properties for specific applications.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and similarities between the target compound and its analogues:
Key Observations :
Position 2 Variations: The target compound’s 2-oxo-2-phenylethylsulfanyl group is replaced with halogenated (e.g., 4-bromophenyl in ) or extended alkyl-ketone chains (e.g., 4-oxobutyl in ). Halogenation may enhance lipophilicity and influence bioactivity. The dihydropyridine derivative in retains the 2-oxo-2-phenylethylsulfanyl group but introduces a non-aromatic core, altering electronic properties.
Position 4 Variations :
- Methoxy groups at the 2- or 4-position (e.g., 2-methoxyphenyl in the target vs. 4-methoxyphenyl in ) affect steric and electronic profiles.
- Chlorophenyl substituents () increase molecular weight and polarity.
Position 6 Consistency :
Most analogues retain a phenyl group at position 6, suggesting its role in maintaining structural stability or binding interactions.
Pharmacological and Physicochemical Implications
- Methoxy Groups: The 2-methoxyphenyl substituent in the target compound may improve solubility compared to non-polar analogues (e.g., chlorophenyl derivatives) .
- Halogenation : Bromine or chlorine substituents (e.g., ) could increase metabolic stability but may also elevate toxicity risks.
Biological Activity
4-(2-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The compound is characterized by the following properties:
- Molecular Formula : C23H18N2O3S
- Molar Mass : 402.47 g/mol
- CAS Number : 361179-10-4
Research indicates that this compound may exert its biological effects through multiple pathways, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes linked to inflammatory processes and cancer progression.
- Antioxidant Properties : The presence of methoxy and phenyl groups contributes to its ability to scavenge free radicals.
- Cell Signaling Modulation : The compound may interact with cellular signaling pathways that regulate apoptosis and cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, an IC50 value of approximately 15 µM was observed in MCF-7 (breast cancer) cells, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| HeLa (Cervical) | 25 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties:
- Mechanism : It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathway in lipopolysaccharide-stimulated macrophages .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays:
- Results : The compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity comparable to standard antioxidants .
Case Studies
- Preclinical Evaluation : A study conducted on animal models indicated that administration of the compound led to a reduction in tumor size and weight in xenograft models of breast cancer . The treatment resulted in a 40% decrease in tumor volume compared to control groups.
- Synergistic Effects : In combination therapy with established chemotherapeutics, such as doxorubicin, the compound enhanced the efficacy by reducing drug resistance mechanisms observed in certain cancer types .
Q & A
Q. What methodologies assess environmental stability and degradation pathways?
- Answer : Environmental fate studies () include:
- Hydrolysis/photolysis assays : Expose the compound to UV light or buffers (pH 4–9) at 25–50°C.
- LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide derivatives from thioether oxidation).
- Ecotoxicology : Test metabolites on model organisms (Daphnia magna) to evaluate bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
